Latrepirdine Dihydrochloride (also known as Dimebon) is a multi-target, orally active compound initially developed as an antihistamine.[1][2] It has been extensively investigated for its neuroprotective potential in models of Alzheimer's and Huntington's diseases due to its complex pharmacology, which includes modulation of mitochondrial function, NMDA receptors, and histamine receptors.[3][4][5] The dihydrochloride salt is the most common form used in preclinical and clinical research, establishing a broad baseline of historical data for this specific chemical entity. Its use ensures consistency and comparability with the vast body of existing literature.
Substituting Latrepirdine Dihydrochloride with its free base or other polymorphic forms is a critical experimental error that can invalidate results. Different solid-state forms (polymorphs) of latrepirdine dihydrochloride exhibit distinct physicochemical properties, including solubility and dissolution rates, which directly impact bioavailability and pharmacological activity.[6][7] The use of the dihydrochloride salt is essential for preparing aqueous stock solutions for in vitro assays and for ensuring consistent exposure in in vivo models.[8] Procuring this specific CAS number ensures reproducibility and alignment with the majority of published, comparator-relevant data, avoiding the experimental artifacts introduced by poor solubility or inconsistent formulation of alternative forms.
Latrepirdine Dihydrochloride is readily soluble in water and DMSO, facilitating the preparation of concentrated, stable stock solutions for experimental use.[8][9] This contrasts with the expected poor aqueous solubility of the free base form. The dihydrochloride salt structure ensures complete dissolution in aqueous buffers and cell culture media, which is a critical prerequisite for obtaining accurate and reproducible dose-response data in biological assays.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Soluble in water and DMSO[8][9] |
| Comparator Or Baseline | Latrepirdine free base (expected to have low aqueous solubility) |
| Quantified Difference | Qualitatively significant improvement in handling and formulation properties for aqueous systems. |
| Conditions | Standard laboratory conditions for preparing stock solutions for in vitro and in vivo experiments. |
This directly impacts procurement decisions by ensuring the compound can be easily and reliably formulated in common experimental buffers, avoiding precipitation and dosing errors.
Latrepirdine exhibits a significantly lower binding affinity for the NMDA receptor compared to the clinical benchmark, Memantine. One study reported a binding affinity (Ki) of 105 µM for Latrepirdine, approximately 200-fold weaker than Memantine's Ki of 0.54 µM.[3] Other reports place Memantine's Ki closer to 0.74-1 µM.[10][11] This pronounced difference allows for the pharmacological dissection of mitochondrial effects from high-affinity NMDA receptor antagonism.
| Evidence Dimension | NMDA Receptor Binding Affinity (Ki) |
| Target Compound Data | 105 µM[3] |
| Comparator Or Baseline | Memantine: 0.54 µM[3] (or ~0.74-1 µM[10][11]) |
| Quantified Difference | ~100-200 fold weaker affinity than Memantine |
| Conditions | In vitro receptor binding assays. |
For researchers prioritizing the study of Latrepirdine's mitochondrial or antihistaminic effects, its lower affinity for the NMDA receptor makes it a cleaner tool, minimizing confounding glutamatergic effects seen with compounds like Memantine.
A key differentiator for Latrepirdine is its direct action on mitochondria. In cerebellar granule neurons, Latrepirdine (20-100 µM) effectively inhibited mitochondrial permeability transition induced by β-amyloid.[3] This mechanism is central to its neuroprotective effects, as mPTP opening is a critical step in apoptosis and cell death pathways common in neurodegenerative diseases.[12] This provides a distinct, non-receptor-mediated mechanism of action compared to many other neuroprotective agents.
| Evidence Dimension | Inhibition of β-amyloid-induced Mitochondrial Permeability Transition |
| Target Compound Data | Effective inhibition observed at 20-100 µM |
| Comparator Or Baseline | β-amyloid-treated cells (inducer) |
| Quantified Difference | Qualitatively demonstrated neuroprotection and mitochondrial stabilization. |
| Conditions | Cerebellar granule cells cultured with 25 µM β-amyloid.[3] |
This makes Latrepirdine Dihydrochloride a specific tool for researchers investigating mitochondrial dysfunction as a primary driver of neurodegeneration, offering a mechanism distinct from channel blockers or receptor antagonists.
The reliable aqueous solubility of the dihydrochloride salt makes it the required choice for cell-based assays studying neuroprotection. It ensures accurate and repeatable dosing in culture media, avoiding the compound precipitation and concentration variability that can occur with less soluble forms, thereby leading to more robust and publishable data.[8][9]
For research focused on mitochondrial bioenergetics and apoptosis, Latrepirdine serves as a potent inhibitor of the mitochondrial permeability transition pore.[3] This allows for the specific investigation of mitochondrial-led cell death pathways, a mechanism distinct from compounds that primarily target cell surface receptors like NMDA or serotonin.
Given its well-characterized, multi-target profile, Latrepirdine is a valuable tool for systems pharmacology. Researchers can use it to probe the complex interplay between histaminergic signaling, mitochondrial health, and low-affinity glutamatergic modulation in CNS disorders, leveraging its distinct binding profile compared to more selective agents.[3][13]
Irritant;Health Hazard